1-(3-Methoxy-4-methylphenyl)ethanone
Description
1-(3-Methoxy-4-methylphenyl)ethanone is an aromatic ketone characterized by a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 4-position of the benzene ring, with an acetyl (-COCH₃) substituent. This compound belongs to the acetophenone derivative family, which is widely studied for its structural versatility and biological activities.
Properties
IUPAC Name |
1-(3-methoxy-4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-9(8(2)11)6-10(7)12-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYKDYIBUSNYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxy-4-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methoxy-4-methylbenzene (p-cresol) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxy-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring. For example, nitration with nitric acid and sulfuric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: 3-Methoxy-4-methylbenzoic acid.
Reduction: 1-(3-Methoxy-4-methylphenyl)ethanol.
Substitution: 3-Methoxy-4-methyl-2-nitrophenyl ethanone.
Scientific Research Applications
1-(3-Methoxy-4-methylphenyl)ethanone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 1-(3-Methoxy-4-methylphenyl)ethanone are influenced by the position and type of substituents on the aromatic ring. Below is a comparative analysis with key analogs:
Substituent Position and Enzyme Inhibition
- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (Compound 8): Features hydroxyl (-OH) groups at the 2- and 5-positions, enhancing α-glucosidase inhibitory activity compared to this compound. Hydroxyl groups increase hydrogen-bonding capacity, critical for enzyme interaction .
- 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone (Compound 9): Similar to Compound 8 but with hydroxyl groups at 2- and 3-positions, showing stronger inhibitory activity than methoxy/methyl-substituted analogs. This highlights the importance of hydroxylation for enzyme targeting .
Metabolic Pathways and Stability
- Enzymatic Reduction: 1-(4-Hydroxyphenyl)ethanone undergoes stereoselective reduction to S-(-)-1-(4-hydroxyphenyl)ethanol by Rhodococcus sp.1-0130, whereas methyl/methoxy substituents in this compound may hinder enzymatic recognition, altering metabolic pathways .
- Hydroxylation Resistance: The methyl group at the 4-position in this compound likely protects against oxidative metabolism, contrasting with hydroxylated analogs like isoacetovanilone, which are prone to further oxidation .
Structural and Functional Insights
Substituent Effects on Solubility and Reactivity
- Electron-Donating Groups : Methoxy and methyl groups are electron-donating, reducing the electrophilicity of the acetyl group compared to hydroxyl-substituted analogs. This decreases reactivity in nucleophilic reactions but improves stability under acidic conditions .
- Crystal Packing: Methyl groups may influence crystal lattice interactions, as seen in analogs like 1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)ethanone, where steric effects from methyl substitution alter intermolecular hydrogen bonding .
Biological Activity
1-(3-Methoxy-4-methylphenyl)ethanone, also known as p-methoxyacetophenone, is an aromatic ketone with diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- CAS Number: 3556-81-8
- Molecular Formula: C10H12O2
- Molecular Weight: 164.20 g/mol
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial effects of this compound against various bacterial strains. The minimum inhibitory concentrations (MICs) indicate its effectiveness.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 64 |
In a study by , the compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, with a notable reduction in bacterial growth observed at lower concentrations.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokines when cells were treated with this compound. A study demonstrated that treatment with this ketone resulted in a decrease in tumor necrosis factor-alpha (TNF-α) levels by approximately 50% compared to untreated controls.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
In a study published in , the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
The mechanism of action for this compound involves several biochemical pathways:
- Enzyme Inhibition: The compound inhibits specific enzymes involved in inflammatory pathways.
- Caspase Activation: In cancer cells, it activates caspases leading to programmed cell death.
- Membrane Disruption: Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.
Case Studies
- Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial efficacy of various derivatives of acetophenones, including this compound. The study concluded that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs .
- Cancer Cell Line Study : In a detailed analysis of the cytotoxic effects on MCF-7 cells, researchers found that treatment with this compound led to significant cell death and reduced proliferation rates, suggesting its potential as a therapeutic agent in breast cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
